molecular formula C9H9NO3 B1199639 4-Methoxy-beta-nitrostyrene CAS No. 3179-10-0

4-Methoxy-beta-nitrostyrene

Cat. No. B1199639
CAS RN: 3179-10-0
M. Wt: 179.17 g/mol
InChI Key: JKQUXSHVQGBODD-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-β-nitrostyrene can be approached through various chemical reactions. For instance, the phase transfer catalytic synthesis under microwave irradiation has been reported, showing the effects of different factors such as microwave power, irradiation time, and the choice of phase transfer catalyst (PTC) agent on the synthesis efficiency (Nie Xi-du, 2004).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-β-nitrostyrene exhibits significant conjugation, with a push-pull effect through the styrene skeleton, enhancing the dipole moment and displaying a quinoidal character in the hexagonal ring. This conjugation results in specific bond lengths within the molecule, indicative of its planarity and molecular interactions (Lamine Hamdellou et al., 2006).

Chemical Reactions and Properties

4-Methoxy-β-nitrostyrene participates in various chemical reactions, including Michael additions and cycloadditions, showcasing its versatility as a reagent in organic synthesis. The compound has been utilized in reactions with 2-methoxyfuran to yield Michael adducts and isoxazoline N-oxides, demonstrating its reactivity and the influence of electron-withdrawing groups on its behavior (K. Itoh et al., 2009).

Scientific Research Applications

  • Precursors for Amphetamine-like Drugs

    4-Methoxy-beta-nitrostyrene derivatives are important intermediates in the synthesis of illicit amphetamine-like drugs. Their conformational behavior is significantly influenced by pi-electron delocalization (Milhazes et al., 2004).

  • Antibacterial Agents

    Beta-nitrostyrene derivatives, including 4-Methoxy-beta-nitrostyrene, have been studied for their antibacterial activity. These compounds displayed lower activity compared to their beta-methyl-beta-nitrostyrene analogues, particularly against Gram-positive bacteria (Milhazes et al., 2006).

  • Antineoplastic and Antimicrobial Activities

    A series of beta-E-nitrostyrenes, including 4-Methoxy-beta-nitrostyrene, were synthesized to evaluate their potential antineoplastic, antitubulin, and antimicrobial activities. These compounds showed significant inhibition of human cancer cell lines and antimicrobial activity (Pettit et al., 2009).

  • Solid-State Chemistry

    The solid-state photodimerisation of beta-nitrostyrenes, including 4-Methoxy-beta-nitrostyrene, leads to unique cyclobutanes. These reactions are influenced by crystal structure and molecular interactions (Pedireddi et al., 1992).

  • Clinical Chemistry Applications

    4-Methoxy-beta-nitrostyrene has been used in the synthesis of substrates for the assay of arylesterase activity in serum, demonstrating its utility in biochemical analyses (Yuen et al., 1981).

  • Fluorescent Properties for Cell Imaging

    4-Methoxystyrene substituted naphthalimide derivatives, related to 4-Methoxy-beta-nitrostyrene, have been studied for their unique fluorescent properties and potential applications in cell imaging (Lin et al., 2011).

  • Cardiovascular Effects

    Trans-4-Methoxy-β-Nitrostyrene has been investigated for its vasorelaxant effects in spontaneously hypertensive rats, showing potential for cardiovascular applications (Alves-Santos et al., 2019).

  • Chromosomal Effects

    4-Methoxy-beta-nitrostyrene and its analogues have been studied for their potential to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes (Norppa, 1981).

  • Anionic Polymerization

    4-Methoxy-beta-nitrostyrene has been involved in studies on anionic polymerization, highlighting its relevance in the field of polymer science (Carter et al., 1978).

  • Anti-Platelet and Cytotoxic Activities

    Studies on β-nitrostyrene derivatives, including 4-Methoxy variants, have shown potent anti-platelet activities and cytotoxic effects against cancer cell lines (Hsieh et al., 2010).

properties

IUPAC Name

1-methoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUXSHVQGBODD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879773
Record name 4-METHOXY-B-NITROSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(4-Methoxyphenyl)-2-nitroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methoxy-beta-nitrostyrene

CAS RN

3179-10-0, 5576-97-6
Record name 3179-10-0
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Record name 4-METHOXY-B-NITROSTYRENE
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Record name trans-4-Methoxy-β-nitrostyrene
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Record name 4-METHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Methoxyphenyl)-2-nitroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88 °C
Record name 1-(4-Methoxyphenyl)-2-nitroethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Vanlaldinpuia, P Bora, G Basumatary… - Journal of Chemical …, 2017 - Springer
Organocatalytic asymmetric Michael addition is considered among the most extensively studied, yet challenging stereoselective reactions due to the fact that the electrophilic prochiral …
Number of citations: 5 link.springer.com
H Xu, H Wei, J Gao, D Jiang - Design and Functions of Imine-Linked … - ir.soken.ac.jp
Periodic polygon networks and ordered open nanochannels found in covalent organic frameworks (COFs) render them able to construct catalytic scaffolds. However, the COFs’ lack of …
Number of citations: 2 ir.soken.ac.jp
T Cui, W Liu, S Chen, C Yu, Y Li, JY Zhang - Biomedicine & …, 2020 - Elsevier
Background Allicin, the principle active constituent in garlic, has been reported to have antihypertensive effects on drug-induced hypertension or renal hypertension in rats, but reports …
Number of citations: 35 www.sciencedirect.com
H Xu, H Wei, J Gao, D Jiang - Design and Functions of Imine-Linked … - ir.soken.ac.jp
… , trans-4-chloro-beta-nitrostyrene, trans-2-chloro-betanitrostyrene, trans-4-bromo-beta-nitrostyrene, trans-4-methyl-beta-nitrostyrene, and trans-4-methoxy-beta-nitrostyrene were …
Number of citations: 2 ir.soken.ac.jp
JMR Silva - 2020 - repositorio.ufc.br
… In this context, the aim of this study was to study the preventive effect of trans-4-methoxy-beta-nitrostyrene (T4MN), a substance that stimulates the nitric oxide / guanylate cyclase …
Number of citations: 2 repositorio.ufc.br

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